molecular formula C22H20N4O5 B2648201 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 898416-50-7

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2648201
CAS No.: 898416-50-7
M. Wt: 420.425
InChI Key: MXOMDWXMJZDRHU-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetically designed small molecule that incorporates key structural motifs of pharmacologic interest, including an indoline, a furan, and a nitroaryl oxalamide core. This specific molecular architecture suggests potential as a targeted protein kinase inhibitor. The oxalamide functional group is a known privileged scaffold in medicinal chemistry for its ability to act as a hinge-binding motif, often facilitating inhibition of kinase ATP-binding sites (https://pubs.acs.org/doi/10.1021/jm301457y). The indoline and furan heterocycles contribute to the molecule's three-dimensional shape and electronic properties, which are critical for achieving selectivity against specific kinase targets. While the exact primary target is a subject of ongoing research, compounds with this profile are frequently investigated in oncology and inflammatory disease research for their ability to modulate key cell signaling pathways, such as those involving receptor tyrosine kinases (RTKs) or serine/threonine kinases. Its research value lies in its utility as a chemical probe for studying kinase function and for serving as a lead compound in the structure-activity relationship (SAR) optimization of novel therapeutic agents. Researchers can employ this molecule in biochemical assays to screen for kinase inhibitory activity and in cellular models to elucidate its effects on downstream signaling cascades and phenotypic outcomes like proliferation or apoptosis.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c27-21(22(28)24-16-7-2-4-9-18(16)26(29)30)23-14-19(20-10-5-13-31-20)25-12-11-15-6-1-3-8-17(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOMDWXMJZDRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines furan, indole, and oxalamide functional groups, suggests a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of this compound is C22H20N4O5. The compound features:

  • Furan Ring : Known for its aromatic properties, contributing to the compound's reactivity.
  • Indole Moiety : Implicated in various biological activities, particularly in modulating enzyme activity.
  • Oxalamide Group : Enhances interaction with biological targets.

Research indicates that compounds similar to this compound may interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may modulate pathways related to:

  • Cancer Treatment : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Inflammation : Potential anti-inflammatory properties could be explored further.

Anticancer Activity

A study examining the anticancer properties of structurally related compounds found that certain derivatives exhibited IC50 values ranging from 1.55 μM to 21.28 μM against various cancer cell lines. The presence of the indole and furan rings was noted to enhance cytotoxicity against cancer cells .

CompoundIC50 (μM)Cell Line
F8-B221.55A549
F8-S4310.76HeLa

These findings suggest that this compound could exhibit similar anticancer activity due to its structural components.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Previous studies on related oxalamides have reported activity against both Gram-positive and Gram-negative bacteria. For instance, compounds within this class have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesNotable Activity
N1-Ethyl-N2-(2-(furan-2-yl)ethyl)oxalamideLacks indole structureModerate anticancer activity
N1-Ethyl-N2-(2-(indolin-1-yl)ethyl)oxalamideSimilar indole structure but without furanLower bioactivity
N1-Ethyl-N2-(4-methoxyphenethyl)oxalamideContains methoxy group instead of nitrophenylLimited antimicrobial activity

This comparative analysis highlights the unique position of this compound within its class, suggesting enhanced biological activity due to its diverse functional groups.

Case Studies and Research Findings

Several case studies have explored the biological implications of similar compounds:

  • Synthesis and Evaluation : A recent study synthesized derivatives of oxalamides and evaluated their anticancer properties, revealing that modifications in functional groups significantly impacted their efficacy .
    • Key Findings : The introduction of electron-donating groups increased cytotoxicity against specific cancer cell lines.
  • Mechanistic Insights : Investigations into the binding interactions between these compounds and target proteins have suggested that the furan and indole moieties facilitate strong binding through π-stacking interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and other oxalamides:

Compound Name Key Substituents Functional Significance
Target Compound Furan-2-yl, indolin-1-yl, 2-nitrophenyl Electron-withdrawing nitro group may enhance reactivity; heterocycles may influence binding affinity.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl, pyridin-2-yl Methoxy groups enhance solubility; pyridine moiety contributes to umami receptor binding.
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-dimethoxybenzyl, pyridin-2-yl Structural analog of S336; altered methoxy positioning may modulate metabolic stability.
GMC Series (e.g., GMC-1, GMC-3) Halogenated aryl groups (e.g., 4-bromophenyl, 4-chlorophenyl) Halogens improve antimicrobial activity; lack of heterocycles reduces metabolic complexity.
FL-no. 16.099 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2-methoxy-4-methylbenzyl, pyridin-2-yl Methyl and methoxy groups enhance metabolic stability; widely approved as flavoring agents.

Key Observations :

  • 16.099), which prioritize methoxy or methyl groups for metabolic safety .
Metabolic and Toxicological Profiles
  • 16.099: These compounds exhibit rapid metabolism in rat hepatocytes without amide hydrolysis, contributing to their high safety margins (NOEL = 100 mg/kg bw/day; margins of safety >33 million) .
  • Target Compound: The nitro group may increase metabolic liability, as nitroarenes are often associated with oxidative stress or CYP-mediated toxicity.
  • This highlights the need for rigorous toxicological profiling of nitro-containing oxalamides.

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